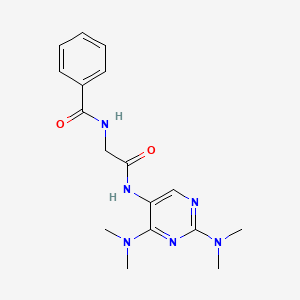
N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide” is a chemical compound with the molecular formula C12H21N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide” is characterized by a pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this core are various functional groups, including dimethylamino groups and a benzamide group.Chemical Reactions Analysis
Pyrimidine derivatives, including “N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide has been studied for its potential as a histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) discussed the synthesis of a similar compound, MGCD0103, an orally active histone deacetylase inhibitor with promising anticancer properties. This compound selectively inhibits HDACs 1-3 and 11 and demonstrates significant antitumor activity in vivo (Zhou et al., 2008).
Electrophoretic Separation in Quality Control
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including a compound structurally similar to N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide. This method is useful for quality control in pharmaceutical production (Ye et al., 2012).
Antibacterial and Cytotoxic Activity
Devarasetty et al. (2016) synthesized a series of 2-alkylamino and 2, 4-dialkyl amino 6-oxopyrimidin-1(6H)-yl) benzamide derivatives, showing considerable antibacterial activity against certain strains and inhibiting the growth of human tumor cell lines. This suggests potential applications in antimicrobial and anticancer therapies (Devarasetty et al., 2016).
Insecticidal and Antimicrobial Potential
Deohate and Palaspagar (2020) researched the insecticidal and antimicrobial potential of pyrimidine linked pyrazole heterocyclics, emphasizing the broad scope of applications in pest control and infectious disease management (Deohate & Palaspagar, 2020).
Photophysical Properties and pH-Sensing Application
Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives with donor-π-acceptor structures, displaying solid-state fluorescence and solvatochromism. These properties suggest potential applications in pH sensing and molecular electronics (Yan et al., 2017).
Direcciones Futuras
The future directions for the study and application of “N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide” and similar compounds could involve further exploration of their biological activities. For instance, some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain existing drugs , suggesting potential for development into novel anti-fibrotic drugs .
Propiedades
IUPAC Name |
N-[2-[[2,4-bis(dimethylamino)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)15-13(10-19-17(21-15)23(3)4)20-14(24)11-18-16(25)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,25)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGQKCTPVJMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

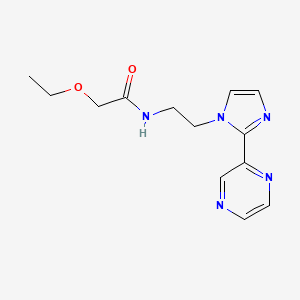
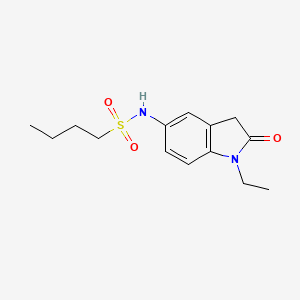
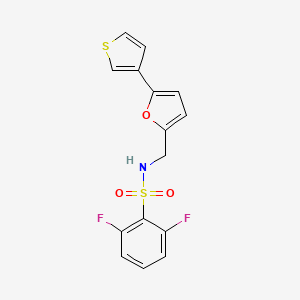
![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2968088.png)
![3,4,5-trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968091.png)

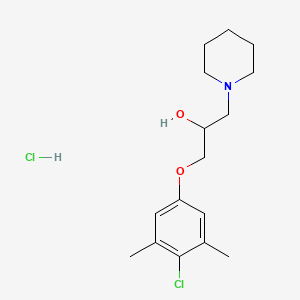
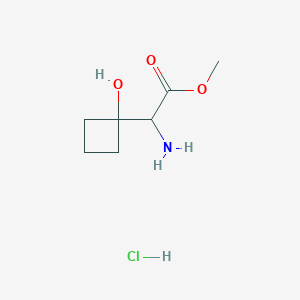

![Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate](/img/structure/B2968100.png)


![Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2968103.png)